molecular formula C6H8O3 B13827427 2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid

2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid

Cat. No.: B13827427
M. Wt: 128.13 g/mol
InChI Key: ZQOISUAETPFTAA-UHFFFAOYSA-N
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Description

2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid is a compound with a unique structure that includes an oxirane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The resulting epoxide can then be subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The acetic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxirane-containing molecules and acetic acid derivatives. Examples include:

  • 2,3-epoxybutanoic acid
  • 2,3-epoxypropanoic acid
  • 2,3-epoxy-3-phenylpropanoic acid

Uniqueness

2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid is unique due to the presence of both an oxirane ring and an acetic acid group in its structure.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-(3-ethenyloxiran-2-yl)acetic acid

InChI

InChI=1S/C6H8O3/c1-2-4-5(9-4)3-6(7)8/h2,4-5H,1,3H2,(H,7,8)

InChI Key

ZQOISUAETPFTAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(O1)CC(=O)O

Origin of Product

United States

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